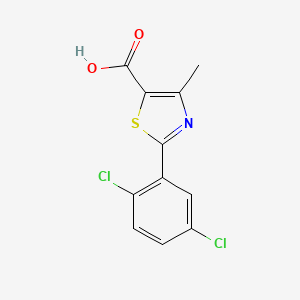

2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.

-

Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable dichlorophenyl halide with the thiazole ring. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures.

-

Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction. This involves the reaction of the thiazole derivative with carbon dioxide in the presence of a suitable catalyst, such as a palladium complex. The reaction is usually carried out under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

-

Reduction: : Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiazoline derivatives.

-

Substitution: : The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Dichlorophenyl halide in dimethylformamide, amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazoline derivatives.

Substitution: Substituted thiazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds derived from thiazole structures have been tested against various cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). Results indicated promising selectivity and apoptosis induction in treated cells, with certain compounds showing IC50 values as low as 23.30 ± 0.35 mM .

- Mechanism of Action : The anticancer efficacy is often attributed to the structural features of thiazoles that allow for interaction with cellular targets involved in proliferation and apoptosis pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Efficacy : Thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized thiazoles demonstrated effectiveness against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .

- Fungal Infections : Research indicates that some thiazole derivatives possess antifungal properties against strains like Candida auris, surpassing traditional antifungal agents such as fluconazole .

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazole Ring : The initial step often includes the reaction of appropriate thioketones with α-halo acids.

- Substitution Reactions : Further modifications can introduce various substituents on the thiazole ring to enhance biological activity.

- Characterization : Techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Screening

A study conducted by Evren et al. (2019) synthesized a series of thiazole derivatives and evaluated their anticancer activity using the MTT assay. The study found that certain derivatives exhibited significant cytotoxicity against glioblastoma U251 cells and melanoma WM793 cells due to specific substituents on the thiazole ring .

Case Study 2: Antimicrobial Evaluation

In a comprehensive evaluation by Mohamed and Ramadan (2020), phenylthiazole-incorporated quinoline derivatives were synthesized and tested against various cancer cell lines. The results indicated remarkable activity against colon carcinoma HCT-15 and lung cancer NCI-H322 M, showcasing the potential of thiazoles in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell division, leading to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,5-Dichlorophenyl)-4-methylthiazole: Lacks the carboxylic acid group, making it less polar and potentially less biologically active.

2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide: Contains an amide group instead of a carboxylic acid group, which may alter its biological activity and solubility.

Uniqueness

2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the dichlorophenyl group and the carboxylic acid group, which confer specific chemical and biological properties

Activité Biologique

2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (commonly referred to as DCTCA ) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, and compounds like DCTCA are being explored for their therapeutic applications, particularly in the fields of anti-inflammatory, antioxidant, and antimicrobial activities.

- Chemical Formula : C₁₁H₇Cl₂NO₂S

- Molecular Weight : 288.15 g/mol

- IUPAC Name : this compound

- PubChem CID : 108389968

Antioxidant Activity

Recent studies have indicated that DCTCA exhibits significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and diabetes. The compound's ability to scavenge free radicals has been demonstrated in vitro, showing promising results in reducing oxidative damage in cellular models .

Xanthine Oxidase Inhibition

DCTCA has been evaluated for its xanthine oxidase inhibitory activity. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment. In comparative studies, DCTCA showed moderate inhibition of xanthine oxidase with an IC₅₀ value that suggests potential therapeutic benefits similar to existing medications like febuxostat .

| Compound | IC₅₀ (μM) |

|---|---|

| DCTCA | Moderate |

| Febuxostat | Reference |

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various bacterial strains. Preliminary results indicate that DCTCA may possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values need further exploration .

Study on Antioxidant Effects

In a controlled study evaluating the antioxidant capacity of DCTCA, researchers found that the compound effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in rat liver models. This suggests its potential use as a dietary supplement or therapeutic agent against oxidative stress-related disorders .

Study on Xanthine Oxidase Inhibition

A recent study focused on the structure-activity relationship (SAR) of thiazole derivatives including DCTCA. The findings highlighted that modifications at specific positions on the thiazole ring significantly influenced xanthine oxidase inhibition. The presence of chlorine atoms at positions 2 and 5 of the phenyl ring was particularly noted for enhancing inhibitory activity .

Propriétés

IUPAC Name |

2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRAQLWWSWCSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.